Oritavancin - 171099-57-3

Oritavancin

Catalog Number: EVT-254938
CAS Number: 171099-57-3
Molecular Formula: C86H97Cl3N10O26
Molecular Weight: 1793.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [] It is classified as a second-generation glycopeptide antibiotic and plays a significant role in scientific research as a potent agent against a broad spectrum of Gram-positive bacteria, particularly those resistant to other antibiotics like vancomycin. [, ] This analysis will focus on the scientific aspects of oritavancin, excluding information related to drug use, dosage, and side effects.

Synthesis Analysis

Oritavancin is synthesized by chemically modifying the naturally occurring glycopeptide chloroeremomycin. [, ] The synthesis involves attaching a hydrophobic N-4-(4-chlorophenyl)benzyl (also known as 4′-chlorobiphenylmethyl) substituent to the disaccharide sugar of chloroeremomycin. [] Further details about the specific steps and technical parameters of the synthesis process are not extensively discussed in the provided papers.

Molecular Structure Analysis

Oritavancin shares a structural similarity with other glycopeptides like vancomycin, possessing a heptapeptide core. [, ] Key structural features differentiating oritavancin include:

  • Hydrophobic 4′-chlorobiphenylmethyl substituent: This group is attached to the disaccharide sugar and contributes to its enhanced binding affinity and membrane interaction. [, , ]
  • 4-epi-vancosamine monosaccharide: This sugar moiety is added to the amino acid residue in ring 6 of the heptapeptide core. []
  • Substitution of vancosamine: The vancosamine moiety is replaced with 4-epi-vancosamine in oritavancin. []

These structural modifications contribute to oritavancin's enhanced activity against vancomycin-resistant organisms and its ability to interact with the bacterial cell membrane. [, , ]

Mechanism of Action

Oritavancin exhibits a multi-modal mechanism of action against Gram-positive bacteria: [, ]

  • Inhibition of Transglycosylation: Oritavancin binds to D-alanyl-D-alanine termini of peptidoglycan precursors, similar to other glycopeptides, thereby inhibiting transglycosylation and disrupting bacterial cell wall synthesis. [, , ]
  • Inhibition of Transpeptidation: Unlike vancomycin, oritavancin can also bind to the pentaglycyl (Asp/Asn) bridging segment in peptidoglycan, further inhibiting cell wall formation and contributing to its activity against vancomycin-resistant strains. []
  • Cell Membrane Interaction and Disruption: The hydrophobic 4′-chlorobiphenylmethyl group enables oritavancin to interact with and disrupt the bacterial cell membrane. [, ] This interaction leads to membrane depolarization, increased permeability, and ultimately, concentration-dependent rapid cell death. [, ]

These multiple mechanisms contribute to oritavancin's potent bactericidal activity against both actively growing and stationary-phase bacteria, including those forming biofilms. [, ]

Applications
  • Activity against Resistant Strains: Oritavancin demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). [, , , , , , , , ] It also exhibits promising activity against multidrug-resistant Streptococcus pneumoniae and other streptococcal species. [, ]
  • Effectiveness against Different Growth Phases: Oritavancin effectively kills bacteria in both exponential and stationary growth phases. [, ] This characteristic is crucial for treating persistent infections where bacteria may enter a slow-growing or dormant state.
  • Biofilm Eradication: Oritavancin demonstrates potent activity against biofilms formed by S. aureus, including MRSA and VRSA. [] Biofilms are notoriously difficult to eradicate with conventional antibiotics, making oritavancin a promising candidate for treating biofilm-associated infections.
  • Intracellular Activity: Oritavancin effectively accumulates within macrophages and exhibits bactericidal activity against intracellular S. aureus. [, , ] This property is important for treating infections where bacteria can reside and persist within host cells.
  • Potential for Combination Therapy: Studies indicate synergistic activity of oritavancin with other antibiotics, such as rifampin and moxifloxacin, against intracellular S. aureus. [] Combination therapy using oritavancin could potentially enhance treatment efficacy and combat antibiotic resistance.

Relevance: Oritavancin is a semisynthetic derivative of Chloroeremomycin, distinguished by the addition of a hydrophobic 4′-chlorobiphenyl methyl moiety to the disaccharide sugar. [, ] This structural modification enhances Oritavancin's binding affinity to peptidoglycan precursors, especially in vancomycin-resistant strains, and contributes to its improved activity. []

Desleucyl-Oritavancin

Relevance: Desleucyl-Oritavancin, like Oritavancin, exhibits potent antimicrobial activity, indicating that its secondary binding site targeting the cross-linked peptidoglycan is functional. [] Analysis of peptidoglycan composition in Desleucyl-Oritavancin-treated S. aureus revealed reduced cross-linking, increased tetrapeptide-stem muropeptides, and altered MurNAc and GlcNAc modifications, confirming its interference with cell wall synthesis. []

Teicoplanin

Relevance: Like Vancomycin, Teicoplanin shares structural similarities with Oritavancin, but Oritavancin displays a broader spectrum of activity and rapid bactericidal action. [, ] Oritavancin's increased potency is attributed to its additional mechanisms of action, including cell membrane disruption, a characteristic not shared by Teicoplanin. [, ]

Metronidazole

Relevance: Metronidazole, unlike Oritavancin, primarily targets anaerobic bacteria and exhibits no activity against aerobic Gram-positive pathogens. [] While both antibiotics demonstrate efficacy against bacterial infections, their mechanisms of action and target organisms differ considerably. []

Properties

CAS Number

171099-57-3

Product Name

Oritavancin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C86H97Cl3N10O26

Molecular Weight

1793.1 g/mol

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Solubility

10 mg/mL

Synonyms

CS-2274;Orbactiv;LY 333328;ORITAVANCIN;brand name: Orbactiv;Oritavancin (LY333328);Oritavancin (Lyophilized Powder For IV Infusion);rideoxy-3-methyl-α-L-arabino-hexopyranosyl)-β-D-g;LY333328; LY-333328; LY 333328; ORITAVANCIN; BRAND NAME: ORBACTIV;(4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-a-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.